molecular formula C19H22N2O3 B2715074 5-(4-((benzyloxy)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one CAS No. 1226449-82-6

5-(4-((benzyloxy)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one

Cat. No.: B2715074
CAS No.: 1226449-82-6
M. Wt: 326.396
InChI Key: PTEXVOFQTGJWMS-UHFFFAOYSA-N
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Description

5-(4-((benzyloxy)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring, a pyridinone moiety, and a benzyloxy group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-((benzyloxy)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is formed through cyclization reactions.

    Introduction of the Benzyloxy Group: The benzyloxy group is introduced via nucleophilic substitution reactions, often using benzyl chloride and a base.

    Formation of the Pyridinone Moiety: The pyridinone ring is synthesized through condensation reactions involving appropriate precursors.

    Coupling Reactions: The final step involves coupling the piperidine and pyridinone rings, often using amide bond formation techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and catalysts, are employed to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often used to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-((benzyloxy)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzyloxy and piperidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine or pyridinone derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(4-((benzyloxy)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its interactions with biological targets, such as enzymes and receptors, are of particular interest.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit activity against various diseases, including neurological disorders and cancers.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of 5-(4-((benzyloxy)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **4-((benzyloxy)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one
  • **5-(4-((benzyloxy)methyl)piperidine-1-carbonyl)pyridin-3(1H)-one
  • **5-(4-((benzyloxy)methyl)piperidine-1-carbonyl)pyridin-2(1H)-thione

Uniqueness

5-(4-((benzyloxy)methyl)piperidine-1-carbonyl)pyridin-2(1H)-one is unique due to its specific combination of functional groups. The presence of both the piperidine and pyridinone rings, along with the benzyloxy group, provides a distinct reactivity profile. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

5-[4-(phenylmethoxymethyl)piperidine-1-carbonyl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c22-18-7-6-17(12-20-18)19(23)21-10-8-16(9-11-21)14-24-13-15-4-2-1-3-5-15/h1-7,12,16H,8-11,13-14H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTEXVOFQTGJWMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COCC2=CC=CC=C2)C(=O)C3=CNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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